3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Übersicht

Beschreibung

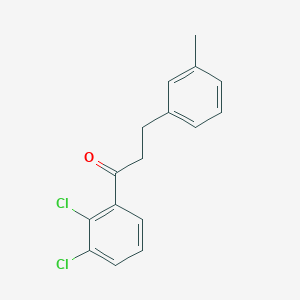

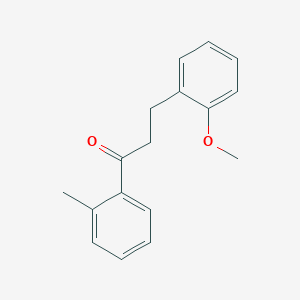

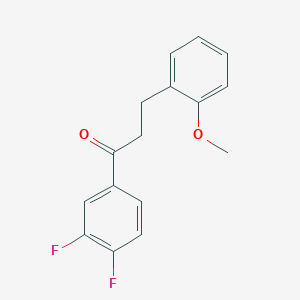

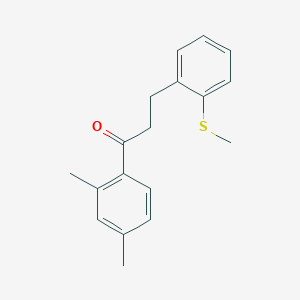

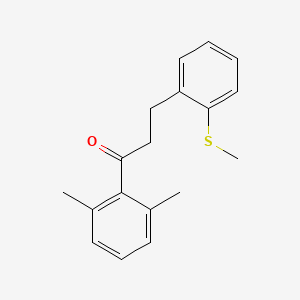

3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C17H16Cl2O . It has a molecular weight of 307.22 . The IUPAC name for this compound is 1-(3,4-dichlorophenyl)-3-(2,5-dimethylphenyl)-1-propanone .

Molecular Structure Analysis

The InChI code for 3’,4’-Dichloro-3-(2,4-dimethylphenyl)propiophenone is 1S/C17H16Cl2O/c1-11-3-4-12(2)13(9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interactions

- The compound 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, a related derivative, exhibits interactions like C—H⋯O and weak C—H⋯π in its crystal structure. This suggests potential applications in understanding molecular interactions and crystal engineering (Bappalige et al., 2009).

Photosynthesis and Characterization

- In a study, the photosynthesis of 4-(5,7-dichloro-8aH-chromen-2-yl)-N,N-dimethylaniline was achieved from a similar compound (trans 2,4-dimethyl amino chalcone) using xenon light. This indicates its utility in synthetic organic chemistry and photosynthesis studies (Chalabi & Fadhil, 2020).

Chemical Reactivity and Catalysis

- Tungsten(VI) complexes with aminobis(phenolato) [O,N,O] donor ligands, including those with 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, have been studied. These are potentially useful in catalysis, particularly in ring-opening metathesis polymerization of norbornene (Lehtonen & Sillanpää, 2004).

Electrochemical Properties

- The electrosynthesis of 3,4-diphenylhexane-3,4-diol from propiophenone reduction demonstrates the potential application of related compounds in electrochemical processes (Lyalin et al., 2006).

Triplet Reactivity in Photoreduction

- A study on benzophenone derivatives, including those with chloro-substituents, investigated their triplet reactivity and photoreduction processes, indicating potential applications in photochemistry and materials science (Li et al., 2012).

Adsorption Studies

- Research on adsorption of phenols by Amberlite XAD-4 resin, including compounds like 2,4-dimethylphenol, highlights potential applications in environmental remediation and water treatment technologies (Ku & Lee, 2000).

Synthesis of Novel Polymers

- New copolymers containing azobenzene moieties and thiophenes, synthesized from compounds including 4-methylthiophene, indicate potential uses in polymer science for creating materials with specific optical and thermal properties (Tapia et al., 2010).

Synthesis of Functionalized Compounds

- The synthesis of cyclo-2,4,6-triarsa-1,3,5-triazanes from related compounds demonstrates the role of steric strain in the stability of pnictazane oligomers, indicating applications in synthetic and inorganic chemistry (Burford et al., 2005).

UV Cross-Linkable Polymers

- The synthesis and characterization of a UV cross-linkable polymer based on triazine, including derivatives of 3',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, show potential applications in developing materials with special cross-linking properties (Suresh et al., 2016).

Polyester Synthesis and Characterization

- The synthesis of new aromatic polyesters containing cardo decahydronaphthalene groups, starting from compounds like 2,4-dimethylphenol, indicates potential applications in material science for producing polyesters with unique properties (Honkhambe et al., 2010).

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)6-8-17(20)14-5-7-15(18)16(19)10-14/h3-5,7,9-10H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVMODRODNSFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644705 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

CAS RN |

898794-50-8 | |

| Record name | 1-(3,4-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.